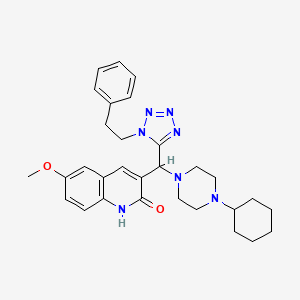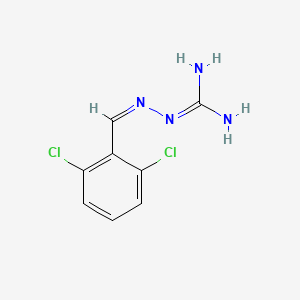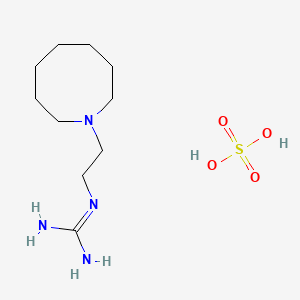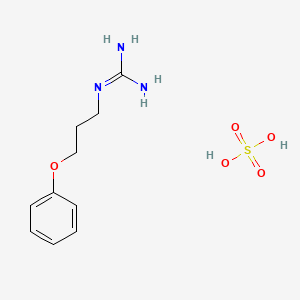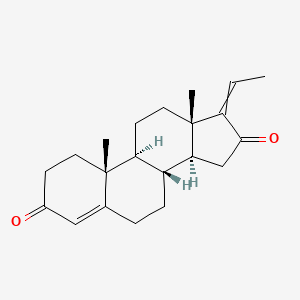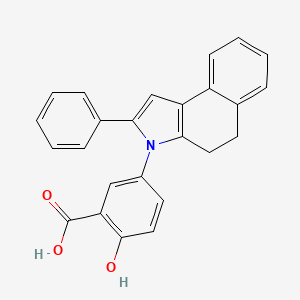
Fendosal
Übersicht
Beschreibung
Fendosal ist ein starkes nicht-steroidales Antirheumatikum (NSAR), das für seine analgetischen Eigenschaften bekannt ist. Es handelt sich um ein Benzoindolderivat, genauer gesagt um 4,5-Dihydro-3H-benzo[e]indol, bei dem der Stickstoff durch eine 3-Carboxy-4-Hydroxyphenylgruppe substituiert ist . This compound hat im Vergleich zu Aspirin eine stärkere entzündungshemmende und analgetische Wirkung bei geringerer gastrointestinaler Toxizität gezeigt .
Wissenschaftliche Forschungsanwendungen
Fendosal hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzverbindung in der Untersuchung von nicht-steroidalen Antirheumatika verwendet.
Biologie: this compound wird in biologischen Assays verwendet, um seine entzündungshemmenden und analgetischen Eigenschaften zu untersuchen.
Medizin: Es wurde auf seinen potenziellen Einsatz bei der Behandlung von Erkrankungen wie rheumatoider Arthritis und anderen entzündlichen Erkrankungen untersucht.
Industrie: This compound wird in der pharmazeutischen Industrie zur Entwicklung neuer entzündungshemmender und analgetischer Medikamente eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der Synthese von Prostaglandinen, die Mediatoren von Entzündungen und Schmerzen sind. Dies erreicht es durch Blockierung des Enzyms Cyclooxygenase (COX), das Arachidonsäure in Prostaglandine umwandelt. Diese Hemmung reduziert Entzündungen und lindert Schmerzen .
Wirkmechanismus
Target of Action
Mode of Action
Biochemical Pathways
Given its role as a non-steroidal anti-inflammatory agent, it is likely that fendosal affects pathways related to inflammation and pain sensation
Pharmacokinetics
It is known that this compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
This compound has been shown to have potent anti-inflammatory and analgesic effects . In bioassay procedures, this compound demonstrated an anti-inflammatory activity 1.4 times greater than aspirin in carrageenan-induced rat paw edema . Furthermore, this compound was found to be 6.9 to 9.5 times more active than aspirin in the prophylactic and therapeutic adjuvant-induced polyarthritis models of chronic inflammation . The analgesic activity of this compound is considered superior to that of aspirin, with the advantage of a prolonged duration of action .
Biochemische Analyse
Biochemical Properties
Fendosal interacts with various enzymes and proteins in the body. It acts by blocking the synthesis of prostaglandins by inhibiting cyclooxygenase . This enzyme converts arachidonic acid to cyclic endoperoxides, precursors of prostaglandins . The interaction of this compound with these biomolecules plays a crucial role in its biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have shown that this compound has a lethal dose (LD50) of 740 mg/kg in mice, 450 mg/kg in rats, and 560 mg/kg in rabbits when administered orally . High doses may lead to toxic or adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, affecting its localization or accumulation
Vorbereitungsmethoden
Fendosal kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg umfasst die Reaktion von Beta-Tetralon mit Pyrrolidin zur Herstellung eines Enamins, das anschließend in Gegenwart von Dimethylformamid (DMF) mit Phenacylbromid kondensiert wird, um 1-Phenacyl-2-Tetralon zu erhalten. Dieses Diketon wird dann mit 5-Aminosalicylsäure in siedendem Essigsäure cyclisiert .
Analyse Chemischer Reaktionen
Fendosal unterliegt verschiedenen Arten von chemischen Reaktionen:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Es kann reduziert werden, um verschiedene reduzierte Derivate zu bilden.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am Benzoindol-Molekülteil.
Häufige Reagenzien und Bedingungen: Typische Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen.
Hauptprodukte: Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Vergleich Mit ähnlichen Verbindungen
Fendosal wird mit anderen nicht-steroidalen Antirheumatika wie Aspirin und Indometacin verglichen. Es wurde festgestellt, dass es eine 1,4-mal stärkere entzündungshemmende Wirkung als Aspirin bei Carrageenan-induziertem Rattenpfotenödem hat und in den prophylaktischen und therapeutischen Adjuvans-induzierten Polyarthritis-Modellen chronischer Entzündungen 6,9- bis 9,5-mal aktiver ist . Zu den ähnlichen Verbindungen gehören:
Aspirin: Ein weit verbreitetes NSAR mit entzündungshemmenden und analgetischen Eigenschaften.
Indometacin: Ein weiteres NSAR, das für seine starke entzündungshemmende Wirkung bekannt ist.
Ibuprofen: Ein häufig verwendetes NSAR mit analgetischen und entzündungshemmenden Eigenschaften.
Die Besonderheit von this compound liegt in seiner überlegenen entzündungshemmenden und analgetischen Wirkung bei geringerer gastrointestinaler Toxizität im Vergleich zu diesen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
2-hydroxy-5-(2-phenyl-4,5-dihydrobenzo[e]indol-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO3/c27-24-13-11-18(14-21(24)25(28)29)26-22-12-10-16-6-4-5-9-19(16)20(22)15-23(26)17-7-2-1-3-8-17/h1-9,11,13-15,27H,10,12H2,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWWPSYXSLJRBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC(=C(C=C3)O)C(=O)O)C4=CC=CC=C4)C5=CC=CC=C51 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201811 | |
| Record name | Fendosal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53597-27-6 | |
| Record name | Fendosal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53597-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fendosal [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053597276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fendosal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fendosal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENDOSAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z709558TZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 5-(4,5-dihydro-2-phenylbenz[e]indol-3-yl)salicylic acid (fendosal)?
A: Like aspirin, 5-(4,5-dihydro-2-phenylbenz[e]indol-3-yl)salicylic acid (this compound) is a non-narcotic, nonsteroidal anti-inflammatory drug (NSAID) with analgesic properties. While its precise mechanism is not fully elucidated in these papers, NSAIDs typically work by inhibiting the production of prostaglandins, which are involved in pain and inflammation. [, ]
Q2: How does the analgesic effect of this compound compare to aspirin?
A: Studies show that this compound, at certain doses, demonstrates analgesic effects comparable to aspirin but with a potentially longer duration of action. [, , ] For instance, in a study of patients with pain following impacted molar extraction, a 400mg dose of this compound provided similar analgesia to 650mg of aspirin but lasted substantially longer. [] Similarly, in postpartum uterine pain, 200mg and 400mg doses of this compound provided prolonged pain relief compared to aspirin. []
Q3: What are the main metabolites of this compound identified in different species?
A: The primary metabolic pathway of this compound involves hydroxylation. Unchanged this compound and a monohydroxylated metabolite, present both freely and as a glucuronide conjugate, are the major excretion products in various species, including rats, mice, rabbits, dogs, monkeys, and humans. [] A minor dihydroxylated metabolite was tentatively identified in humans and rhesus monkeys. [] Notably, these metabolites were susceptible to oxidation during the isolation and purification process, resulting in the formation of their corresponding dehydrogenated derivatives. []
Q4: Has there been any computational modeling of this compound and its potential for Alzheimer's treatment?
A: A recent computational study explored this compound's potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), targets for Alzheimer's disease treatment. [] Docking studies showed promising interactions with both enzymes, with a docking score of -8.160 kcal/mol against AChE. [] Molecular dynamics simulations further supported this compound's stability within the binding sites of these enzymes. [] This research highlights the potential for repurposing this compound for Alzheimer's treatment, warranting further in vitro and in vivo investigations. []
Q5: Are there structural analogs of this compound with anti-inflammatory activity?
A: Researchers synthesized several 2-carboxyaryl-substituted dihydrobenz[e]indoles, tetrahydroindoles, and tetrahydrobenzofurans as structural analogs of this compound. [] While exhibiting lower potency compared to this compound, two analogs, 2-(3-carboxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydrobenz[e]indole and 1-(n-butyl)-2-(3-carboxy-4-hydroxyphenyl)-4,5,6,7-tetrahydroindole, displayed notable anti-inflammatory activity in a carrageenan-induced rat paw edema assay. [] This finding suggests that modifications to the this compound structure can retain some anti-inflammatory properties.
Q6: Has this compound been investigated for other therapeutic applications?
A: Beyond its analgesic and potential anti-Alzheimer's activities, research has explored this compound's ability to inhibit plasminogen activator inhibitor-1 (PAI-1). [] PAI-1 is a key regulator of fibrinolysis, and elevated levels are associated with an increased risk of thrombotic diseases. [] this compound demonstrated potent PAI-1 neutralizing properties in various assays, including a plasmin-coupled chromogenic assay, direct chromogenic assays, ELISA, SDS-PAGE, and surface plasmon resonance. [] This study highlights this compound's potential as a novel therapeutic agent for thrombotic disorders by targeting PAI-1. []
Q7: What analytical methods have been employed to quantify this compound levels?
A: A rapid and sensitive fluorimetric procedure has been developed for quantifying this compound concentrations in plasma. [] This method involves extraction of this compound from buffered plasma followed by fluorescence measurement induced by short-wave UV irradiation. [] The procedure exhibits a linear relationship between drug concentration and induced fluorescence over a specific concentration range and enables efficient analysis of multiple samples. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
